

# Establishing the therapeutic index of ciclesonide compared to fluticasone

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## Compound of Interest

Compound Name: *Desisobutyryl ciclesonide-d11*

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## Ciclesonide vs. Fluticasone: A Comparative Analysis of Therapeutic Index

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic indices of two commonly used inhaled corticosteroids, ciclesonide and fluticasone propionate. The therapeutic index, a measure of the margin of safety of a drug, is a critical parameter in drug development and clinical practice. This document synthesizes experimental data to compare the efficacy and safety profiles of these two compounds, offering valuable insights for researchers and clinicians in the field of respiratory medicine.

### Executive Summary

Ciclesonide, a pro-drug activated in the lungs, generally exhibits a more favorable therapeutic index compared to fluticasone propionate. This is attributed to its lower systemic bioavailability and higher plasma protein binding, which translates to a reduced potential for systemic side effects, such as hypothalamic-pituitary-adrenal (HPA) axis suppression, at clinically effective anti-inflammatory doses. While both drugs demonstrate comparable efficacy in improving lung function, fluticasone propionate is associated with a greater degree of dose-dependent cortisol suppression.

### Data Presentation

**Table 1: Pharmacokinetic and Pharmacodynamic Properties**

| Property  | Ciclesonide                                     | Fluticasone Propionate | Reference           |
|---|---|------------------------|---------------------|
| Prodrug   | Yes (activated to des-ciclesonide in the lungs) | No                     | <a href="#">[1]</a> |
| Receptor Binding Affinity (relative to dexamethasone) | 12  | 18                     | <a href="#">[2]</a> |
| Pulmonary Deposition                                  | ~52%  | ~12-13%                | <a href="#">[2]</a> |
| Oral Bioavailability                                  | <1%   | <1%                    | <a href="#">[3]</a> |
| Plasma Protein Binding                                | ~99%  | ~90%                   | <a href="#">[2]</a> |
| Systemic Clearance                                    | Rapid   | Rapid                  | <a href="#">[2]</a> |
| Elimination Half-life                                 | ~3.5 hours (des-ciclesonide)                    | ~7.8 hours             | <a href="#">[2]</a> |

**Table 2: Efficacy in Asthma Control (Change in FEV1)**

| Drug & Daily Dose                                  | Mean Change in FEV1 from Baseline | Study Population                   | Reference |
|--|-----------------------------------|------------------------------------|-----------|
| Ciclesonide 80 µg                                  | +0.46 L                           | Mild to moderate persistent asthma | [4]       |
| Fluticasone Propionate 200 µg (100 µg twice daily) | +0.52 L                           | Mild to moderate persistent asthma | [4]       |
| Ciclesonide 160 µg                                 | +285 mL                           | Children with asthma               | [5]       |
| Fluticasone Propionate 176 µg                      | +285 mL                           | Children with asthma               | [5]       |
| Ciclesonide 320 µg                                 | Significant increase (p < 0.0001) | Moderate persistent asthma         | [6]       |
| Fluticasone Propionate 400 µg (200 µg twice daily) | Significant increase (p < 0.0001) | Moderate persistent asthma         | [6]       |

FEV1: Forced Expiratory Volume in 1 second

## Table 3: Systemic Safety: HPA Axis Suppression (Cortisol Suppression)

| Drug & Daily Dose   | Cortisol<br>Suppression vs.<br>Placebo | Study Population                      | Reference |
|---|--|---------------------------------------|-----------|
| Ciclesonide 320 µg  | No significant effect                  | Persistent asthma                     | [7]       |
| Ciclesonide 640 µg  | No significant effect                  | Persistent asthma                     | [7]       |
| Fluticasone<br>Propionate 500 µg                          | -46.2 nmol/L                           | Persistent asthma                     | [7]       |
| Fluticasone<br>Propionate 880 µg<br>(440 µg twice daily)  | 29% decrease in<br>plasma cortisol AUC | Mild-to-moderate<br>persistent asthma | [8]       |
| Fluticasone<br>Propionate 1000 µg                         | -76.1 nmol/L                           | Persistent asthma                     | [7]       |
| Fluticasone<br>Propionate 1760 µg<br>(880 µg twice daily) | 59% decrease in<br>plasma cortisol AUC | Mild-to-moderate<br>persistent asthma | [8]       |

AUC: Area Under the Curve

## Table 4: Local Safety: Incidence of Oropharyngeal Candidiasis

| Drug & Daily Dose                                  | Incidence of Oral Candidiasis | Study Population                   | Reference           |
|--|-------------------------------|------------------------------------|---------------------|
| Ciclesonide 320 µg                                 | 0%                            | Moderate persistent asthma         | <a href="#">[6]</a> |
| Fluticasone Propionate 400 µg (200 µg twice daily) | 3.8%                          | Moderate persistent asthma         | <a href="#">[6]</a> |
| Ciclesonide 320 µg/day                             | 2.5%                          | Mild-to-moderate persistent asthma | <a href="#">[9]</a> |
| Ciclesonide 640 µg/day                             | 2.4%                          | Mild-to-moderate persistent asthma | <a href="#">[9]</a> |
| Fluticasone Propionate 880 µg/day                  | 22.0%                         | Mild-to-moderate persistent asthma | <a href="#">[9]</a> |

**Table 5: Calculated Therapeutic Index**

| Drug                         | Therapeutic Index (ED50 Cortisol Suppression / ED50 Airway Potency) | Reference            |
|------------------------------|---|----------------------|
| Ciclesonide (HFA MDI)        | >1  | <a href="#">[10]</a> |
| Fluticasone Propionate (DPI) | >1  | <a href="#">[10]</a> |

Note: A higher therapeutic index indicates a wider margin of safety. The referenced study indicates that both drugs have a therapeutic index greater than one, with more potent molecules that have lower systemic exposure generally having a higher therapeutic index.[\[10\]](#)

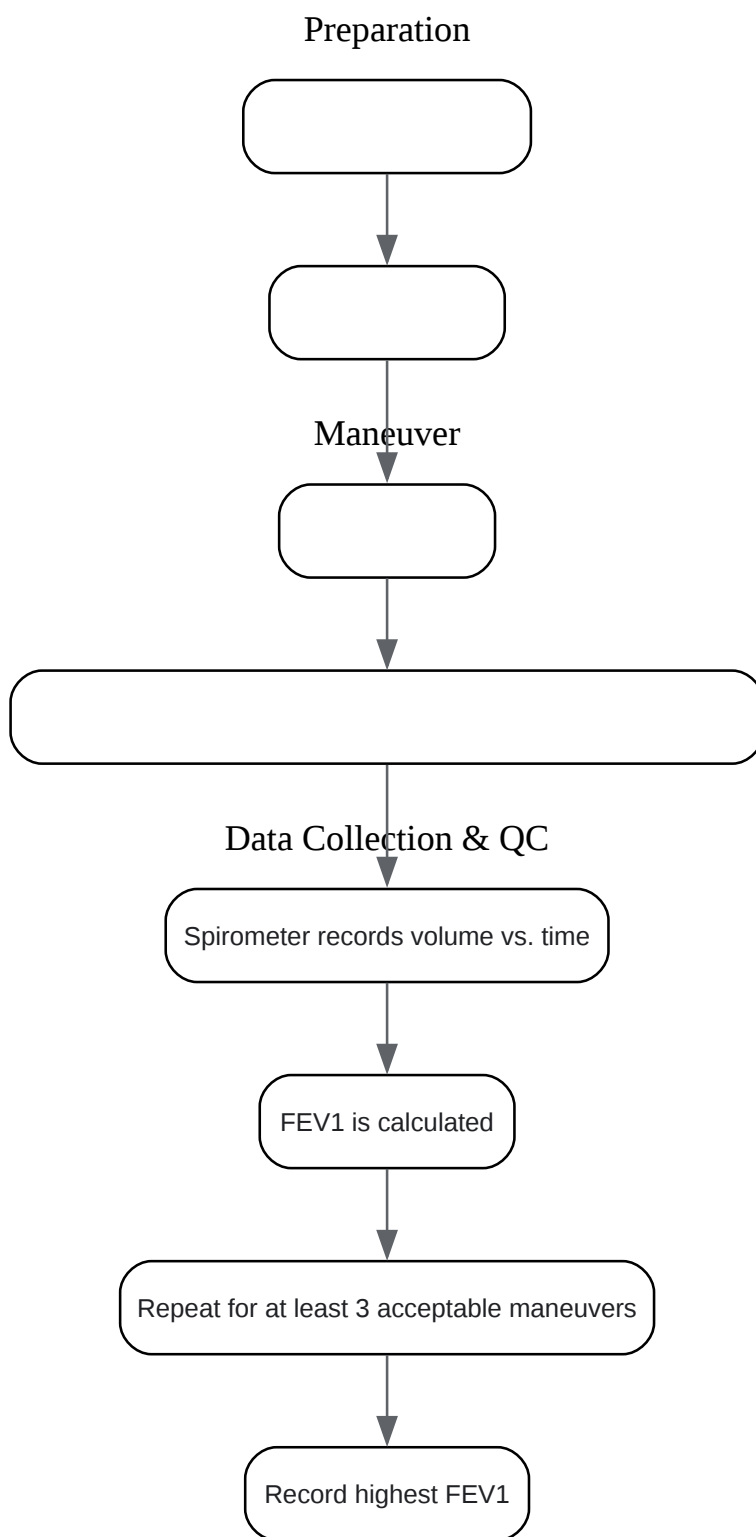
## Experimental Protocols

### Measurement of Forced Expiratory Volume in 1 second (FEV1)

Objective: To assess the efficacy of the inhaled corticosteroid in improving lung function.

**Procedure:**

- **Patient Preparation:** Patients are instructed to withhold from using their rescue medication for a specified period before the test. They should be seated comfortably in an upright position. A nose clip is applied to prevent air leakage through the nose.[\[11\]](#)[\[12\]](#)
- **Maneuver:** The patient is instructed to take a full, deep breath and then exhale as forcefully and completely as possible into the spirometer for at least 6 seconds.[\[11\]](#)[\[12\]](#)
- **Data Collection:** The spirometer measures the volume of air exhaled over time. The FEV1 is the volume of air exhaled in the first second of the forced expiration.
- **Quality Control:** At least three acceptable and repeatable maneuvers are performed, with the highest FEV1 value being recorded.[\[12\]](#) Acceptable maneuvers are free from artifacts such as coughing or early termination of exhalation.



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### FEV1 Measurement Workflow

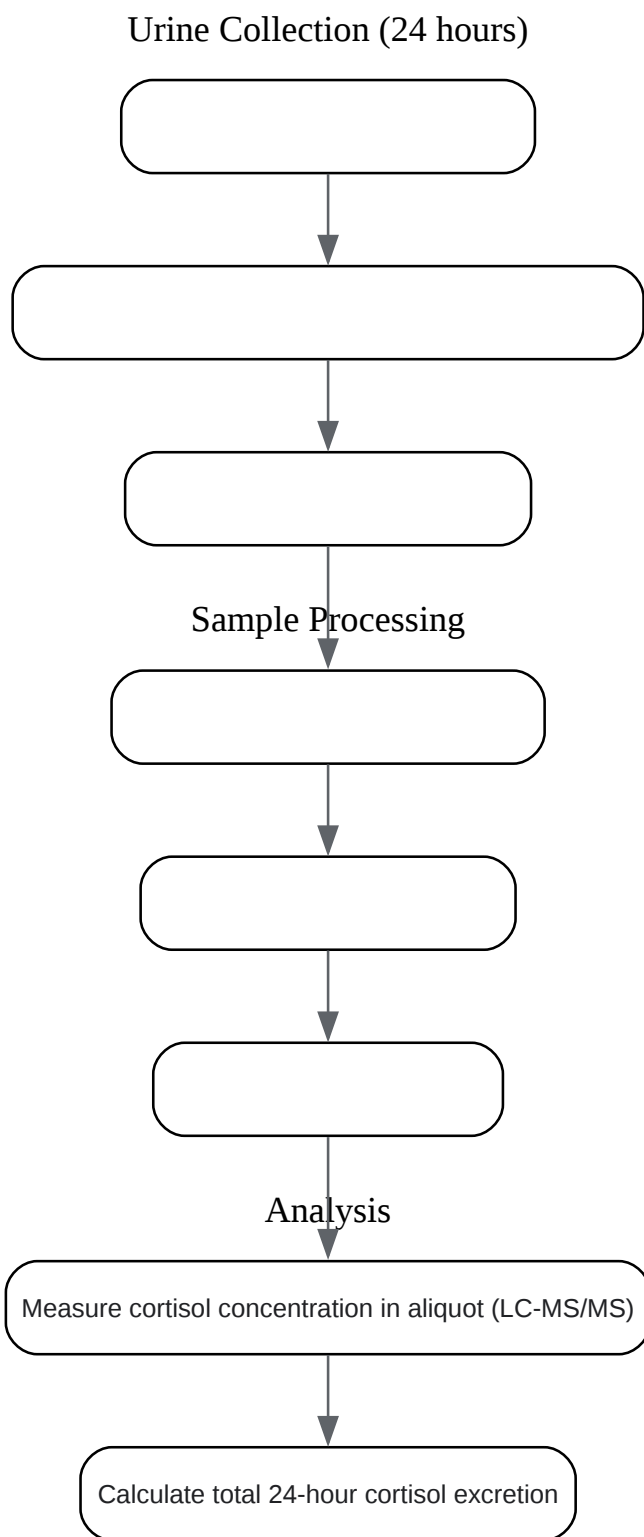
## Measurement of 24-Hour Urinary Free Cortisol

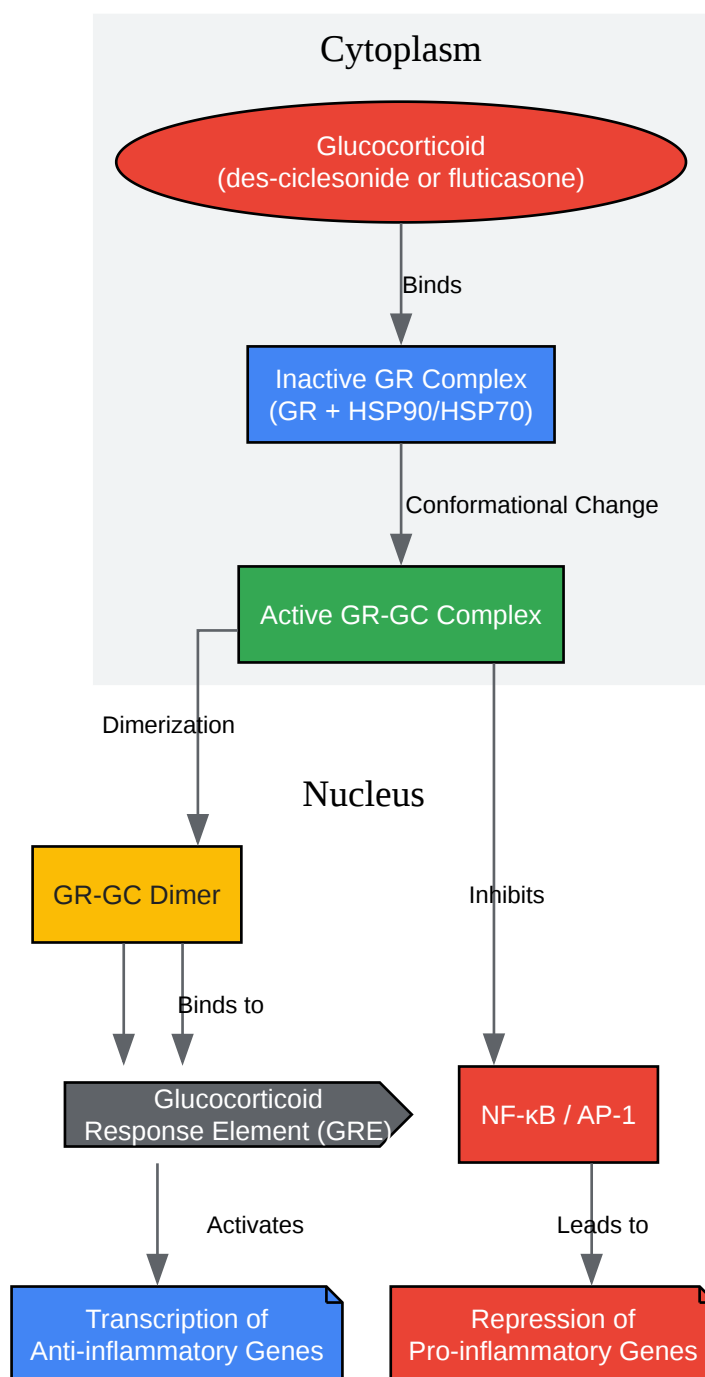
Objective: To assess the systemic effect of the inhaled corticosteroid on the hypothalamic-pituitary-adrenal (HPA) axis.

Procedure:

- Patient Instruction: The patient is provided with a collection container, often containing a preservative like boric acid.[\[13\]](#)[\[14\]](#)
- Collection Period: The collection starts on Day 1 in the morning. The patient voids and discards the first morning urine. All subsequent urine for the next 24 hours is collected in the provided container.
- Final Collection: The collection ends on the morning of Day 2 with the collection of the first-morning void.
- Sample Handling: The container is kept in a cool place or refrigerated during the collection period. The total volume of urine is recorded, and an aliquot is taken for analysis.
- Analysis: The concentration of free cortisol in the urine aliquot is determined, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[13\]](#) The total 24-hour urinary free cortisol excretion is then calculated.







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